Cas no 80360-14-1 (3-Iodo-1-(phenylsulfonyl)-1H-indole)

3-Iodo-1-(phenylsulfonyl)-1H-indole structure
80360-14-1 structure
상품 이름:3-Iodo-1-(phenylsulfonyl)-1H-indole
CAS 번호:80360-14-1
MF:C14H10INO2S
메가와트:383.204174518585
MDL:MFCD09037474
CID:90775
PubChem ID:10927077

3-Iodo-1-(phenylsulfonyl)-1H-indole 화학적 및 물리적 성질

이름 및 식별자

    • 3-Iodo-1-(phenylsulfonyl)-1H-indole
    • 3-Iodo-1-(phenylsulfonyl)indole
    • 1-(benzenesulfonyl)-3-iodoindole
    • EN300-185632
    • FT-0678216
    • SCHEMBL5350219
    • CS-W000396
    • N-Benzenesulfonyl-3-iodoindole
    • 1-(benzenesulfonyl)-3-iodo-1H-indole
    • GKYWOZYEMLEJFK-UHFFFAOYSA-N
    • MFCD09037474
    • 1-Benzenesulfonyl-3-iodoindole
    • DTXSID30448613
    • BS-2104
    • SY128863
    • AKOS015853670
    • 1-Benzenesulfonyl-3-iodo-1H-indole
    • AC-6324
    • 80360-14-1
    • A26727
    • 3-Iodo-1-(phenylsulfonyl)-1H-indole (ACI)
    • 1-(Phenylsulfonyl)-3-iodoindole
    • 3-Iodo-1-phenylsulfonyl-1H-indole
    • 3-Iodo-1-phenylsulfonylindole
    • 3-Iodo-N-phenylsulfonylindole
    • N-Phenylsulfonyl-3-iodoindole
    • DB-075676
    • MDL: MFCD09037474
    • 인치: 1S/C14H10INO2S/c15-13-10-16(14-9-5-4-8-12(13)14)19(17,18)11-6-2-1-3-7-11/h1-10H
    • InChIKey: GKYWOZYEMLEJFK-UHFFFAOYSA-N
    • 미소: O=S(N1C2C(=CC=CC=2)C(I)=C1)(C1C=CC=CC=1)=O

계산된 속성

  • 정밀분자량: 382.94800
  • 동위원소 질량: 382.94770g/mol
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 0
  • 수소 결합 수용체 수량: 3
  • 중원자 수량: 19
  • 회전 가능한 화학 키 수량: 2
  • 복잡도: 414
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 0
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 상호 변형 이기종 수량: 아무것도 아니야
  • 표면전하: 0
  • 소수점 매개변수 계산 참조값(XlogP): 3.9
  • 토폴로지 분자 극성 표면적: 47.4Ų

실험적 성질

  • 밀도: 1.733
  • 융해점: 125-129℃
  • 비등점: 516.555℃ at 760 mmHg
  • 플래시 포인트: 266.203°C
  • 굴절률: 1.703
  • 수용성: Insoluble in water.
  • PSA: 47.45000
  • LogP: 4.56370
  • 민감성: Light Sensitive
  • 용해성: 불용했어

3-Iodo-1-(phenylsulfonyl)-1H-indole 보안 정보

  • 위험물 표지: Xi
  • 위험 등급:IRRITANT

3-Iodo-1-(phenylsulfonyl)-1H-indole 세관 데이터

  • 세관 번호:2933990090
  • 세관 데이터:

    중국 세관 번호:

    2933990090

    개요:

    2933990090. 기타 질소 잡원자만 함유한 잡환 화합물.부가가치세: 17.0%. 환급률: 13.0%. 규제조건: 없음.최혜국 대우관세: 6.5%. 일반관세: 20.0%

    신고 요소:

    제품명,성분함량,용도,우로토핀외관,6-헥사메틸아미드외관,서명일자

    요약:

    2933990090. 질소 잡원자만 함유한 잡환 화합물.부가가치세: 17.0%. 환급률: 13.0%. 최혜국 대우관세: 6.5%. 일반관세: 20.0%

3-Iodo-1-(phenylsulfonyl)-1H-indole 가격추가 >>

기업 No. 상품 이름 Cas No. 순결 사양 가격 업데이트 시간 문의
Chemenu
CM149147-1g
3-Iodo-1-(phenylsulfonyl)indole
80360-14-1 95%+
1g
$308 2024-07-23
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
I79140-10g
3-Iodo-1-(phenylsulfonyl)indole
80360-14-1 95%
10g
¥840.0 2022-04-27
TRC
I717555-500mg
3-Iodo-1-(phenylsulfonyl)-1H-indole
80360-14-1
500mg
$ 210.00 2022-06-04
TRC
I717555-50mg
3-Iodo-1-(phenylsulfonyl)-1H-indole
80360-14-1
50mg
$ 50.00 2022-06-04
SHANG HAI XIAN DING Biotechnology Co., Ltd.
024798-500mg
3-Iodo-1-(phenylsulfonyl)indole
80360-14-1 98%
500mg
1153.0CNY 2021-07-06
Chemenu
CM149147-5g
3-Iodo-1-(phenylsulfonyl)indole
80360-14-1 95+%
5g
$326 2021-08-05
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
I79140-5g
3-Iodo-1-(phenylsulfonyl)indole
80360-14-1 95%
5g
¥540.0 2022-04-27
Enamine
EN300-185632-5.0g
1-(benzenesulfonyl)-3-iodo-1H-indole
80360-14-1 95%
5g
$382.0 2023-05-24
Matrix Scientific
024798-1g
3-Iodo-1-(phenylsulfonyl)indole, 98%
80360-14-1 98%
1g
$109.00 2023-09-09
Matrix Scientific
024798-500mg
3-Iodo-1-(phenylsulfonyl)indole, 98%
80360-14-1 98%
500mg
$71.00 2023-09-09

3-Iodo-1-(phenylsulfonyl)-1H-indole 합성 방법

합성회로 1

반응 조건
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran
1.2 Reagents: Iodine
1.3 Reagents: Lithium diisopropylamide
1.4 -
참조
Bis-Suzuki reactions of 2,3-dihaloindoles. A convenient synthesis of 2,3-diarylindoles
Liu, Yanbing; et al, Tetrahedron Letters, 2000, 41(45), 8717-8721

합성회로 2

반응 조건
1.1 Reagents: Iodine ,  Potassium fluoride Solvents: 1,4-Dioxane ;  1 h, 80 °C
참조
Practical and efficient ipso-iodination of arylboronic acids via KF/I2 system
Tramutola, Francesco ; et al, Tetrahedron Letters, 2015, 56(9), 1122-1123

합성회로 3

반응 조건
1.1 Reagents: Pyridine ,  Bis(trifluoroacetoxy)iodobenzene ,  Iodine Solvents: Dichloromethane
참조
A mild and effective iodination method using iodine in the presence of bis(trifluoroacetoxy)iodobenzene
Benhida, Rachid; et al, Tetrahedron Letters, 1998, 39(38), 6849-6852

합성회로 4

반응 조건
참조
Product class 13: indole and its derivatives
Joule, J. A., Science of Synthesis, 2001, 10, 361-652

합성회로 5

반응 조건
참조
Product class 13: indole and its derivatives
Joule, J. A., Science of Synthesis, 2001, 10, 361-652

합성회로 6

반응 조건
1.1 Reagents: Sodium hydroxide ,  Tetrabutylammonium hydroxide Solvents: Benzene ,  Water
참조
N-phenyl sulphonation of indoles and the synthesis and reactions of oxepino[3,2-b]indoles and oxepino[3,2-b]azaindoles
Dalton, Lesley, 1983, , ,

합성회로 7

반응 조건
1.1 Reagents: Ethane, nitro-, ion(1-), lithium Catalysts: Copper sulfate
참조
A new carbon-carbon bond-forming reaction in indole chemistry. C-3 arylation and alkylation with phenyl (β-indolyl)iodonium trifluroacetate
Moriarty, Robert M.; et al, Tetrahedron Letters, 1987, 28(27), 3071-4

합성회로 8

반응 조건
참조
Product class 13: indole and its derivatives
Joule, J. A., Science of Synthesis, 2001, 10, 361-652

합성회로 9

반응 조건
참조
Product class 13: indole and its derivatives
Joule, J. A., Science of Synthesis, 2001, 10, 361-652

합성회로 10

반응 조건
1.1 Reagents: N-Iodosuccinimide Solvents: Methanol
1.2 Reagents: Sodium hydroxide ,  Tetrabutylammonium bromide Solvents: Toluene
참조
N-Iodosuccinimide
Virgil, Scott C.; et al, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, ,

합성회로 11

반응 조건
참조
Product class 13: indole and its derivatives
Joule, J. A., Science of Synthesis, 2001, 10, 361-652

합성회로 12

반응 조건
참조
Product class 13: indole and its derivatives
Joule, J. A., Science of Synthesis, 2001, 10, 361-652

합성회로 13

반응 조건
참조
Product class 13: indole and its derivatives
Joule, J. A., Science of Synthesis, 2001, 10, 361-652

합성회로 14

반응 조건
1.1 Reagents: Potassium hydroxide ,  Iodine Solvents: Dimethylformamide ;  2 h, rt
1.2 Reagents: Ethyl acetate ,  Sodium thiosulfate Solvents: Water ;  rt
1.3 Reagents: Sodium hydride ,  Water Solvents: Dimethylformamide ;  rt → 0 °C; 20 min, 0 °C; 0 °C; 30 min, 0 °C; 3 h, 0 °C → rt
1.4 Reagents: Ethyl acetate ;  rt
참조
Direct Synthesis of Benzo[c]carbazoles by Pd-Catalyzed C-H [4 + 2] Annulation of 3-Arylindoles with External 1,3-Dienes
Gerardin, Baptiste; et al, Organic Letters, 2022, 24(44), 8164-8169

합성회로 15

반응 조건
1.1 Reagents: Iodine ,  1-[[(4-Methylphenyl)sulfonyl]oxy]-1,2-benziodoxol-3(1H)-one Solvents: Acetonitrile
참조
Synthetic use of 1-(4-toluenesulfonyloxy)-1,2-benziodoxol-3(1H)-one. Iodination of aromatic rings
Muraki, Takahito; et al, Synlett, 1998, (3), 286-288

합성회로 16

반응 조건
1.1 Reagents: Potassium hydroxide ,  Iodine Solvents: Dimethylformamide ;  15 min, rt
2.1 Reagents: Sodium hydroxide Catalysts: Tetrabutylammonium bromide Solvents: Tetrahydrofuran ,  Water ;  0 °C; 3 h, rt
참조
Mono-selective β-C-H arylation of N-methylated amino acids and peptides promoted by the 2-(methylthio)aniline directing group
Kinsinger, Thorsten; et al, Organic & Biomolecular Chemistry, 2019, 17(22), 5595-5600

합성회로 17

반응 조건
1.1 Reagents: N-Iodosuccinimide Solvents: Methanol
2.1 Reagents: Sodium hydroxide Catalysts: Tetrabutylammonium bromide Solvents: Toluene
참조
N-iodosuccinimide
Virgil, Scott C., e-EROS Encyclopedia of Reagents for Organic Synthesis, 2007, 1, 1-6

합성회로 18

반응 조건
1.1 Reagents: Sodium hydroxide Catalysts: Tetrabutylammonium hydrogen sulfate Solvents: Benzene ,  Water ;  1 h, rt
참조
A simple iodination protocol via in situ generated ICl using NaI/FeCl3
Mohanakrishnan, Arasambattu K.; et al, Tetrahedron, 2006, 62(14), 3242-3247

합성회로 19

반응 조건
1.1 Reagents: N-Iodosuccinimide Solvents: Methanol
1.2 Reagents: Sodium hydroxide Catalysts: Tetrabutylammonium bromide Solvents: Toluene
참조
N-iodosuccinimide
Virgil, Scott C., e-EROS Encyclopedia of Reagents for Organic Synthesis, 2007, 1, 1-6

합성회로 20

반응 조건
1.1 Reagents: N-Iodosuccinimide Solvents: Dichloromethane
1.2 Reagents: Sodium hydroxide Catalysts: Tetrabutylammonium bromide Solvents: Toluene ,  Water
참조
Rapid Route to 3,4-Substituted Indoles via a Directed Ortho Metalation-Retro-Mannich Sequence
Chauder, Brian; et al, Organic Letters, 2002, 4(5), 815-817

합성회로 21

반응 조건
참조
Product class 13: indole and its derivatives
Joule, J. A., Science of Synthesis, 2001, 10, 361-652

합성회로 22

반응 조건
1.1 Reagents: Potassium hydroxide ,  Iodine Solvents: Water
1.2 Reagents: Sodium hydride
참조
Development of Highly Stereoselective Asymmetric 6π-Azaelectrocyclization of Conformationally Flexible Linear 1-Azatrienes. From Determination of Multifunctional Chiral Amines, 7-Alkyl cis-1-Amino-2-indanols, to Application as a New Synthetic Strategy: Formal Synthesis of 20-Epiuleine
Tanaka, Katsunori; et al, Journal of Organic Chemistry, 2004, 69(18), 5906-5925

합성회로 23

반응 조건
참조
Product class 13: indole and its derivatives
Joule, J. A., Science of Synthesis, 2001, 10, 361-652

합성회로 24

반응 조건
1.1 Reagents: Iodine chloride Solvents: Acetonitrile ;  15 min, 0 °C; 6 h, 0 °C
1.2 Reagents: Ammonium chloride Solvents: Water
2.1 Reagents: Sodium hydroxide Catalysts: Tetrabutylammonium hydrogen sulfate Solvents: Benzene ,  Water ;  1 h, rt
참조
A simple iodination protocol via in situ generated ICl using NaI/FeCl3
Mohanakrishnan, Arasambattu K.; et al, Tetrahedron, 2006, 62(14), 3242-3247

합성회로 25

반응 조건
참조
Product class 13: indole and its derivatives
Joule, J. A., Science of Synthesis, 2001, 10, 361-652

3-Iodo-1-(phenylsulfonyl)-1H-indole Raw materials

3-Iodo-1-(phenylsulfonyl)-1H-indole Preparation Products

추천 기사

추천 공급업체
Amadis Chemical Company Limited
(CAS:80360-14-1)3-Iodo-1-(phenylsulfonyl)-1H-indole
A26727
순결:99%
재다:1g
가격 ($):255.0